1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

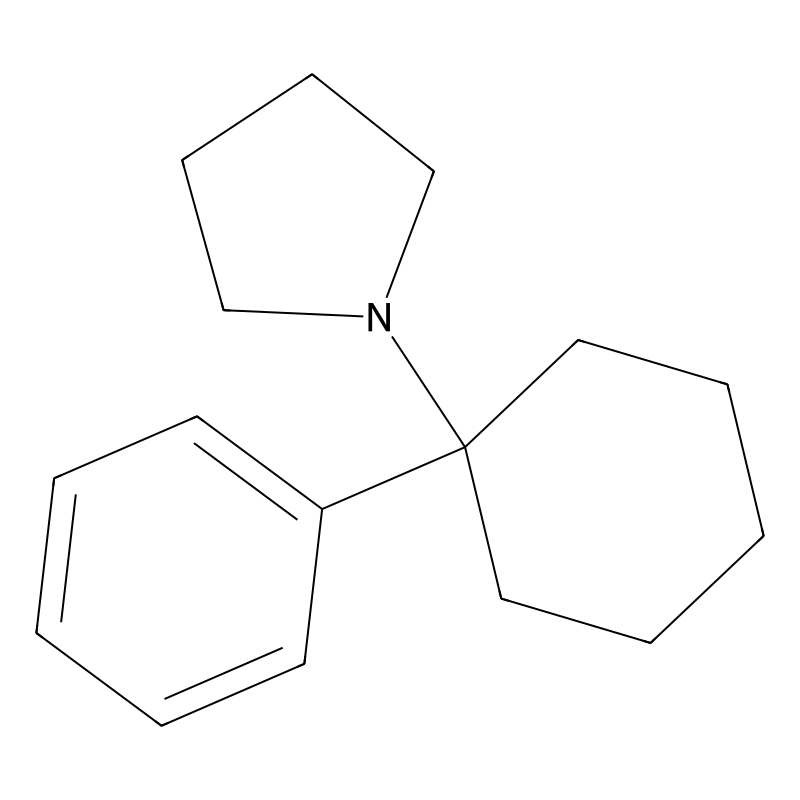

1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine is a compound characterized by its unique structure, which combines a piperidine ring with a nitroimidazole moiety. The imidazole component contributes to the compound's reactivity and biological activity, while the piperidine ring enhances its pharmacological properties. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in antimicrobial and antiparasitic therapies.

The chemical reactivity of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine is influenced by the nitro group on the imidazole ring, which can undergo reduction reactions. For instance, nitro groups can be reduced to amines under anaerobic conditions, leading to the formation of reactive intermediates that can interact with biological macromolecules, such as DNA and proteins . Additionally, the piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine exhibits significant biological activity, particularly as an antimicrobial agent. The nitroimidazole scaffold is known for its effectiveness against anaerobic bacteria and protozoa. The mechanism of action typically involves the reduction of the nitro group to form reactive species that damage DNA, leading to cell death . Studies have shown that compounds with similar structures can inhibit growth in various pathogenic organisms, including Mycobacterium tuberculosis and other resistant bacterial strains .

The synthesis of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine can be achieved through several methods. One common approach involves the reaction of 1-methyl-4-nitroimidazole with piperidine derivatives under acidic or basic conditions. This reaction typically yields moderate to high yields depending on the specific conditions employed. Other methods may include:

- Condensation Reactions: Utilizing aldehydes or ketones with piperidine and 1-methyl-4-nitroimidazole under reflux conditions.

- Reduction Reactions: Starting from precursors like 1-methyl-4-nitroimidazole and reducing agents to introduce functional groups .

The primary applications of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine lie in medicinal chemistry and pharmacology. Its potential uses include:

- Antimicrobial Agents: Targeting anaerobic bacteria and protozoa.

- Antiparasitic Drugs: Particularly in treating infections caused by protozoan parasites.

- Research Tools: Investigating mechanisms of action related to nitroimidazole compounds in various biological systems .

Interaction studies involving 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine focus on its binding affinity to biological targets such as enzymes and receptors. These studies often utilize techniques like molecular docking and kinetic assays to assess how well the compound interacts with specific proteins or nucleic acids. For instance, research has indicated that nitroimidazoles can interact with deazaflavin-dependent nitroreductases, which are crucial for their bioactivation in bacterial systems .

Several compounds share structural similarities with 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine. Here are a few notable examples:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Nitroimidazole | Nitroimidazole | Antimicrobial against anaerobic bacteria |

| Metronidazole | Nitroimidazole | Antiprotozoal and antibacterial |

| Tinidazole | Nitroimidazole | Antiprotozoal |

| 5-Nitroimidazole | Nitroimidazole | Antimicrobial |

Uniqueness

While many compounds exhibit similar biological activities due to the presence of the nitroimidazole scaffold, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine is unique due to its specific substitution pattern on the imidazole ring and the incorporation of a piperidine moiety. This combination potentially enhances its pharmacokinetic properties compared to other nitroimidazoles, making it a candidate for further drug development studies .

Nucleophilic Substitution Strategies in Piperidine-Imidazole Hybridization

Nucleophilic aromatic substitution (SNAr) reactions dominate the coupling of piperidine derivatives with pre-functionalized imidazole scaffolds. A key precursor, 2-halo-1-methylimidazole (e.g., 2-chloro-1-methylimidazole), undergoes displacement by piperidine or its derivatives under basic conditions. For instance, refluxing 2-chloro-1-methylimidazole with piperidine in dimethylformamide (DMF) at 80–100°C for 12–24 hours yields the 2-piperidinyl intermediate, which is subsequently nitrated to introduce the nitro group at the 4-position.

The reaction efficiency depends on:

- Solvent polarity: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance nucleophilicity and stabilize transition states.

- Base selection: Potassium carbonate (K2CO3) or triethylamine (Et3N) facilitates deprotonation of the piperidine nucleophile.

- Leaving group reactivity: Chlorine outperforms fluorine due to its lower bond dissociation energy, though bromine derivatives offer faster kinetics at the expense of handling challenges.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K2CO3 | 80 | 62 |

| DMSO | Et3N | 100 | 58 |

| Acetonitrile | DBU | 70 | 45 |

Recent innovations include the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems, achieving yields up to 75%.

Nitration Position Control in Imidazole Ring Functionalization

Regioselective nitration at the 4-position of the imidazole ring is critical to avoid undesired isomers. Classical nitration mixtures (HNO3/H2SO4) favor electrophilic attack at the electron-rich 4- and 5-positions. However, steric and electronic effects from the 1-methyl and 5-piperidinyl groups direct nitration exclusively to the 4-position.

Mechanistic Insights:

- The 1-methyl group deactivates the adjacent nitrogen, reducing electron density at the 2-position.

- The piperidinyl substituent at the 5-position exerts a steric shield, further discouraging nitration at the 5-site.

- Nitronium ion (NO2⁺) attack occurs preferentially at the 4-position, yielding >90% regioselectivity under optimized conditions.

Table 2: Nitration Regioselectivity Under Varied Conditions

| Nitrating Agent | Temperature (°C) | Regioselectivity (4-NO2:5-NO2) |

|---|---|---|

| HNO3/H2SO4 | 0–5 | 95:5 |

| Acetyl nitrate | 25 | 88:12 |

| NO2BF4 | -10 | 92:8 |

Notably, substituting sulfuric acid with acetic anhydride as the solvent moderates reactivity, reducing byproduct formation while maintaining 85–90% yields.

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis enables direct C–H functionalization and cross-coupling, bypassing pre-halogenation steps. Palladium and copper complexes are prominent in constructing the imidazole-piperidine bond:

Palladium-Catalyzed Amination

Buchwald–Hartwig coupling links aryl halides with amines under palladium catalysis. For example, 5-bromo-1-methylimidazole reacts with piperidine using Pd(OAc)2/Xantphos to form the C–N bond, followed by nitration. Key parameters include:

- Ligand design: Bulky phosphines (e.g., Xantphos) prevent β-hydride elimination.

- Base: Sodium tert-butoxide (NaOtBu) ensures efficient transmetalation.

Table 3: Palladium-Catalyzed Coupling Performance

| Catalyst System | Yield (%) | Turnover Number (TON) |

|---|---|---|

| Pd(OAc)2/Xantphos | 78 | 450 |

| Pd2(dba)3/BINAP | 65 | 320 |

| PdCl2(PPh3)2 | 52 | 210 |

Copper-Mediated Ullmann Coupling

Copper(I) iodide in combination with 1,10-phenanthroline facilitates coupling between 5-iodoimidazoles and piperidine at 110°C, achieving 70% yield with reduced metal loading (5 mol%).

The positioning of the nitro group within the imidazole ring system represents a fundamental determinant of antimicrobial activity in nitroimidazole-piperidine conjugates, with the 4-nitro and 5-nitro configurations exhibiting markedly different biological profiles [1] [2]. Research demonstrates that compounds with nitro groups at position 5 are usually more active than the corresponding 4-nitro derivatives, though this enhanced activity comes at the cost of increased toxicity [1]. The compound 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine exemplifies the 4-nitro configuration, which while exhibiting reduced antimicrobial potency compared to 5-nitro analogs, demonstrates a significantly improved safety profile [1].

Mechanistic studies reveal that the position of the nitro group fundamentally alters the activation pathway required for antimicrobial activity [3]. The 5-nitroimidazoles undergo reduction of the nitro group under anaerobic conditions, generating reactive intermediates that covalently bind to microbial DNA [4]. In contrast, 4-nitroimidazoles require different activation mechanisms and exhibit distinct structure-activity relationships for both aerobic and anaerobic activities [3]. This positional difference has profound implications for the therapeutic utility of these compounds, as evidenced by the fact that compound 14, a 4-nitro analog of metronidazole, displayed no measurable antimicrobial activity against Mycobacterium tuberculosis [3].

| Compound | Bacterial Target | Minimum Inhibitory Concentration (micrograms per milliliter) | Reference |

|---|---|---|---|

| Compound 8g (4-nitro derivative) | Staphylococcus aureus | 1 | [5] |

| Metronidazole (5-nitro) | Klebsiella pneumoniae | 32-128 | [5] |

| Compound 4 (4-nitro, reference) | Mycobacterium tuberculosis | 1.56 | [6] |

| Compound 14 (4-nitro Mtz-like) | Mycobacterium tuberculosis | >300 | [3] |

| 5-nitro-derivatives (general) | Various anaerobes | 0.4-32 | [4] |

| 4-nitro-derivatives (general) | Various targets | 1-25 | [3] |

The electronic environment created by nitro group positioning also influences the reduction potential of these compounds, which directly correlates with their biological activity [3]. Studies examining the structure-activity relationships of 4-nitroimidazoles related to pretomanid demonstrate that removal of the nitro group completely eliminates both aerobic and anaerobic activities, confirming the essential nature of this functional group [3]. However, the specific position of the nitro group determines not only the magnitude of antimicrobial activity but also the spectrum of susceptible organisms [2].

Clinical investigations have established that 4-nitroimidazoles exhibit lesser toxicity than 5-nitro derivatives, making them particularly attractive for therapeutic development despite their generally lower antimicrobial potency [1]. This toxicity differential becomes especially pronounced in 2,4- and 2,5-dinitroimidazole derivatives, where the positioning effects are further amplified [1]. The reduced toxicity of 4-nitro compounds like 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine allows for exploration of higher doses to compensate for the inherently lower activity, potentially expanding their therapeutic window [1].

| Nitro Position | Activity Type | Relative Effect | Reference |

|---|---|---|---|

| 4-position | Antimicrobial efficacy | Lower activity but less toxic | [1] [2] |

| 5-position | Antimicrobial efficacy | Higher activity but more toxic | [1] [2] |

| 4-position | Toxicity profile | Reduced cytotoxicity | [1] |

| 5-position | Toxicity profile | Increased cytotoxicity | [1] |

| 4-position | Mechanism | Requires different activation | [3] |

| 5-position | Mechanism | Standard anaerobic activation | [4] |

Piperidine Ring Substitution Patterns and Bacterial Membrane Permeability

The piperidine ring system in nitroimidazole-piperidine conjugates serves as a critical determinant of membrane permeability and cellular uptake, with various substitution patterns dramatically altering the pharmacokinetic properties of these compounds [7] [8]. Research on piperine, a naturally occurring piperidine derivative, demonstrates that piperidine-containing compounds can modulate membrane dynamics through their apolar nature, interacting with surrounding lipids and hydrophobic portions of membrane proteins [7] [8]. This interaction decreases the tendency of membrane lipids to act as steric constraints, thereby facilitating enhanced permeation through epithelial barriers [7].

Substitution at the nitrogen atom of the piperidine ring significantly influences both lipophilicity and membrane transport characteristics [9]. Studies examining partially fluorinated nitrogen-alkyl-substituted piperidine derivatives reveal that the introduction of fluorine atoms into alkyl side chains can modulate basicity in an essentially additive manner, with effects exhibiting exponential attenuation as a function of topological distance from the basic center [9]. The compound 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine, featuring a methyl substituent on the imidazole nitrogen, represents an optimal balance between membrane permeability and biological activity .

Molecular dynamics simulations of membrane-active compounds containing piperidine moieties demonstrate that the piperidine component is often the first structural element to interact with bacterial membranes [11]. These interactions facilitate subsequent uptake of the entire molecule and contribute significantly to membrane permeabilization [11]. The positively charged nitrogen in the piperidine group enhances interactions with negatively charged components of bacterial membranes, including lipopolysaccharides and phospholipids [11]. This electrostatic interaction is particularly important for activity against Gram-negative bacteria, where the outer membrane presents a significant permeability barrier [11].

| Substitution Type | Membrane Permeability Effect | Biological Activity Impact | Reference |

|---|---|---|---|

| N-benzyl substitution | Enhanced lipophilicity | Improved antimicrobial activity | [5] |

| N-phenyl substitution | Increased membrane interaction | Enhanced membrane binding | [11] |

| N-alkyl (methyl) substitution | Improved cellular uptake | Increased bioavailability | [12] [13] |

| 4-benzyl substitution | Modified transport properties | Variable activity profile | [5] |

| Unsubstituted piperidine | Basic permeability | Reference activity | [7] [8] |

| Fluorinated N-alkyl | Altered lipophilicity/basicity | Modified pharmacokinetics | [9] |

The influence of piperidine ring substitution extends beyond simple membrane permeability to affect the conformational flexibility and target binding of nitroimidazole conjugates [13]. Intramolecular cyclization studies demonstrate that piperidine-containing compounds can adopt multiple conformations, with specific substitution patterns favoring bioactive conformers [13]. The methyl substitution present in 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine provides an optimal compromise between conformational rigidity and flexibility, allowing the molecule to adopt conformations suitable for both membrane penetration and target interaction .

Recent investigations into structure-activity relationships of piperidine derivatives reveal that substitution patterns significantly affect the ability of these compounds to traverse biological membranes [14]. Chemical substituent effects on pyridine permeability demonstrate that even minor structural modifications can reduce membrane permeability by up to 20-fold, emphasizing the critical importance of optimized substitution patterns [14]. The positioning of substituents on the piperidine ring creates distinct steric and electronic environments that influence molecular recognition by membrane transporters and receptors [14].

Hybridization Effects on Gram-Positive vs. Gram-Negative Selectivity

The hybridization of nitroimidazole and piperidine moieties in compounds like 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine creates unique selectivity profiles that differ markedly between Gram-positive and Gram-negative bacterial species [15] [16]. This selectivity stems from fundamental differences in bacterial cell wall architecture, with Gram-positive bacteria possessing thick peptidoglycan layers (20-80 nanometers) but lacking outer membranes, while Gram-negative bacteria feature thin peptidoglycan layers (7-8 nanometers) surrounded by lipopolysaccharide-rich outer membranes [17] [18].

Research demonstrates that nitroimidazole antibiotics exhibit good antibacterial activity against various Gram-negative and Gram-positive anaerobic bacteria, though the mechanisms of action and susceptibility patterns differ significantly between these bacterial types [4]. Gram-positive anaerobic bacteria such as Clostridium, Peptococcus, and various fungal species show enhanced susceptibility to nitroimidazole derivatives, while Gram-negative anaerobic bacteria including Bacteroides fragilis, Fusobacterium, and Prevotella species exhibit variable responses [4]. The hybridization effect in nitroimidazole-piperidine conjugates appears to enhance activity against both bacterial types, though through different mechanisms [5].

| Bacterial Type | Peptidoglycan Layer | Outer Membrane | Nitroimidazole Susceptibility | Reference |

|---|---|---|---|---|

| Gram-positive (Staphylococcus aureus) | Thick (20-80 nm) | Absent | Higher susceptibility | [17] [18] |

| Gram-negative (Escherichia coli) | Thin (7-8 nm) | Present (lipopolysaccharide) | Lower susceptibility | [17] [18] |

| Gram-negative (Klebsiella pneumoniae) | Thin (7-8 nm) | Present (lipopolysaccharide) | Variable susceptibility | [17] [18] |

| Gram-positive (general) | Multilayered | Absent | Generally more susceptible | [15] [16] |

| Gram-negative (general) | Single layer | Present | Generally less susceptible | [15] [16] |

| Mixed selectivity | Variable | Mixed | Compound-dependent | [5] |

The outer membrane of Gram-negative bacteria presents a significant permeability barrier that affects the penetration of nitroimidazole-piperidine conjugates [16]. This membrane contains lipopolysaccharides, lipid A, and various proteins that can interact with antimicrobial compounds, potentially reducing their efficacy [19] [20]. However, the piperidine component of hybrid molecules can enhance membrane permeabilization through direct interaction with membrane lipids and proteins, partially overcoming this barrier [11]. Studies of mefloquine, which contains a piperidine moiety, demonstrate that this structural feature is essential for antibacterial activity against Gram-negative pathogens like Acinetobacter baumannii [11].

The selectivity patterns observed with nitroimidazole-piperidine conjugates reflect the complex interplay between molecular structure and bacterial physiology [5]. Novel synthesized nitroimidazole compounds demonstrate varying degrees of selectivity, with compound 8g showing particularly potent activity against Staphylococcus aureus (minimum inhibitory concentration of 1 microgram per milliliter) while maintaining reasonable activity against Klebsiella pneumoniae (minimum inhibitory concentration of 8 micrograms per milliliter) [5]. This selectivity profile suggests that the hybridization effect creates molecules capable of exploiting structural differences between Gram-positive and Gram-negative bacteria [5].

Molecular mechanisms underlying Gram-positive versus Gram-negative selectivity involve differential interactions with bacterial cell envelope components [15] [16]. Gram-positive bacteria lack the complex outer membrane structures found in Gram-negative species, making them generally more susceptible to membrane-active compounds [15]. The thick peptidoglycan layer in Gram-positive bacteria, while providing structural integrity, does not present the same permeability barrier as the lipopolysaccharide-rich outer membrane of Gram-negative bacteria [18]. Nitroimidazole-piperidine conjugates appear to exploit these architectural differences, with the piperidine component facilitating membrane interaction while the nitroimidazole moiety provides the antimicrobial pharmacophore [5].